2-Bromo-4-hydroxy-6-nitrotoluene
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Overview
Description
2-Bromo-4-hydroxy-6-nitrotoluene is an aromatic compound with the molecular formula C7H6BrNO3 It is a derivative of toluene, where the methyl group is substituted with a bromine atom, a hydroxyl group, and a nitro group at the 2, 4, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-6-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 2-nitrotoluene.
Bromination: The 2-nitrotoluene is then brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 2-bromo-4-nitrotoluene.
Hydroxylation: Finally, the 2-bromo-4-nitrotoluene is hydroxylated using a suitable hydroxylating agent to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxy-6-nitrotoluene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (hydroxyl) on the aromatic ring influences its reactivity towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2-Bromo-4-hydroxy-6-aminotoluene.
Oxidation: 2-Bromo-4-oxo-6-nitrotoluene.
Scientific Research Applications
2-Bromo-4-hydroxy-6-nitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-6-nitrotoluene involves its interaction with various molecular targets. The presence of the nitro group makes it a potential electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. The bromine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrotoluene: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxy-2-nitrotoluene: Lacks the bromine atom, affecting its electrophilic substitution reactions.
2-Bromo-6-nitrotoluene: Lacks the hydroxyl group, influencing its hydrogen bonding capabilities.
Uniqueness
2-Bromo-4-hydroxy-6-nitrotoluene is unique due to the presence of all three substituents (bromine, hydroxyl, and nitro groups) on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQWSMTQJRDCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646166 |
Source
|
Record name | 3-Bromo-4-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62827-40-1 |
Source
|
Record name | 3-Bromo-4-methyl-5-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62827-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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